Boc-Trp(Boc)-OH
Description
Significance of Tryptophan Residues in Biologically Active Peptides and Their Synthetic Challenges
Tryptophan, though one of the least abundant amino acids, plays a critical role in the structure and function of many proteins and biologically active peptides. researchgate.netnih.gov Its unique indole (B1671886) side chain contributes to a variety of noncovalent interactions, including hydrophobic, electrostatic, π-π stacking, and cation-π interactions. researchgate.netcambridge.org These interactions are vital for stabilizing the secondary and tertiary structures of proteins, mediating protein-protein interactions, and facilitating the binding of peptides to their biological targets. researchgate.netnih.gov
The presence of tryptophan is often essential for the activity of membranotropic peptides like antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs), where it facilitates interactions with cell membranes. cambridge.org Tryptophan residues are also frequently found in peptide hormones, such as somatostatin (B550006) and gonadotropin-releasing hormone, and other bioactive peptides where they are indispensable for ligand-receptor interactions. researchgate.net The indole ring's ability to act as a hydrogen bond donor further enhances its role in molecular recognition and binding. nih.gov
Evolution of Protective Group Strategies for Tryptophan in Peptide Synthesis
The development of protecting groups for the tryptophan indole nitrogen has been a key focus in peptide chemistry to overcome its synthetic challenges. researchgate.net In early peptide synthesis, particularly in Boc-based chemistry, tryptophan was often used without any protection on its side chain. peptide.com However, this approach frequently led to side reactions, especially during the final cleavage step from the solid support. peptide.comug.edu.pl
To mitigate these issues, various protecting groups were introduced. One of the earliest and most common strategies in Boc chemistry was the use of the formyl (CHO) group. peptide.comacs.org The Boc-Trp(CHO)-OH derivative offered increased stability for the indole ring during synthesis. The formyl group is stable to the mild acids used for Boc removal but can be cleaved during the final hydrofluoric acid (HF) treatment. peptide.com
Later, the tert-butoxycarbonyl (Boc) group was employed to protect the indole nitrogen. The use of Fmoc-Trp(Boc)-OH became a standard in Fmoc-based solid-phase peptide synthesis (SPPS). cem.com The Boc group on the side chain is stable to the basic conditions used for Fmoc removal but is readily cleaved by the strong acids used in the final cleavage step. This orthogonal protection scheme is a cornerstone of modern peptide synthesis. researchgate.net The development of these strategies has been crucial for enabling the synthesis of complex peptides containing the sensitive tryptophan residue. semanticscholar.org
Rationale for the Dual Boc Protection Strategy in Boc-Trp(Boc)-OH for Research Applications
The use of this compound, where both the α-amino and indole nitrogen atoms are protected by Boc groups, is a specific strategy primarily employed in Boc-based SPPS. The rationale for this dual protection is rooted in the need to completely suppress side reactions involving the indole nucleus.
The primary advantages of the dual Boc strategy are:
Enhanced Stability : Protecting the indole nitrogen with a Boc group significantly increases the stability of the tryptophan residue throughout the synthesis, preventing alkylation or oxidation. google.com
Prevention of Side Reactions : The indole Boc group is particularly effective at preventing modification of tryptophan during the cleavage of other protecting groups, such as the sulfonyl-type protecting groups used for arginine. peptide.com This leads to purer crude peptides and higher yields.
Improved Synthesis Outcomes : In the synthesis of complex peptides, especially those containing multiple sensitive residues, the added protection ensures the integrity of the final product. knepublishing.com The Boc group on the indole nitrogen can be crucial for the success of certain synthetic routes, preventing decomposition of intermediates. nih.gov
This strategy provides a robust method for incorporating tryptophan, ensuring that the unique properties of this amino acid are preserved in the final peptide, which is critical for studying its biological function in advanced research applications.
Interactive Data Tables
Table 1: Properties of this compound
| Property | Value |
| IUPAC Name | (2S)-2-[[(2-tert-butoxycarbonylamino)carbonyl]amino]-3-(1-tert-butoxycarbonylindol-3-yl)propanoic acid |
| Common Name | Nα,N-in-di-Boc-L-tryptophan |
| Molecular Formula | C26H35N3O7 |
| Primary Application | Boc-based Solid-Phase Peptide Synthesis (SPPS) |
| Function | Protected amino acid building block |
Table 2: Comparison of Tryptophan Side-Chain Protecting Groups
| Protecting Group | Abbreviation | Cleavage Conditions | Common Synthesis Strategy | Key Advantage |
| None | - | Not Applicable | Boc/Fmoc | Simplicity, lower cost |
| Formyl | For | HF, Nucleophiles (e.g., piperidine) | Boc | Prevents oxidation |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Fmoc | High stability, orthogonal to Fmoc |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O6/c1-20(2,3)28-18(26)22-15(17(24)25)11-13-12-23(19(27)29-21(4,5)6)16-10-8-7-9-14(13)16/h7-10,12,15H,11H2,1-6H3,(H,22,26)(H,24,25)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATGZMFSCKUQGO-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications of Boc Trp Boc Oh in Contemporary Peptide Synthesis Research
Solid-Phase Peptide Synthesis (SPPS) Applications of Boc-Trp(Boc)-OH
Solid-phase peptide synthesis (SPPS) has revolutionized the field by allowing for the sequential addition of amino acids to a solid support, simplifying purification and enabling automation. Tryptophan, with its reactive indole (B1671886) side chain, presents unique challenges in SPPS. The use of this compound addresses many of these challenges, making it an indispensable building block.
Addressing Synthetic Challenges in Tryptophan Incorporation via SPPS
Tryptophan's indole ring is susceptible to various side reactions, including oxidation, alkylation, and modification by reactive species generated during deprotection and cleavage steps. This compound is specifically designed to circumvent these issues.
The acidic conditions employed in SPPS, particularly during Boc deprotection and final cleavage, can lead to unwanted modifications of the tryptophan side chain.
The indole nucleus of tryptophan is prone to alkylation by carbocations generated from acid-labile protecting groups and resin linkers peptide.comdiva-portal.orgpeptide.comresearchgate.net. It is also susceptible to oxidation diva-portal.orgsigmaaldrich.comiris-biotech.deresearchgate.netnih.gov. The Boc group on the indole nitrogen of this compound provides protection against these acid-catalyzed side reactions peptide.comsigmaaldrich.comresearchgate.netsigmaaldrich.comresearchgate.netpeptide.com. During TFA cleavage, the Boc group is removed, forming an indole-carboxy intermediate which shields the indole ring from alkylation sigmaaldrich.com. This protection is crucial, as oxidation products of tryptophan are generally irreversible thermofisher.com. Furthermore, the indole-Boc derivative is reported to prevent the reattachment of C-terminal Trp residues to cations generated at the resin linker sigmaaldrich.com.
Sulfonyl protecting groups, commonly used for arginine residues (e.g., Pbf, Pmc, Mtr), can migrate to the indole nitrogen of tryptophan during the final cleavage and deprotection steps iris-biotech.depeptide.compeptide.com. This transfer leads to the formation of sulfonated tryptophan byproducts peptide.compeptide.com. The use of indole-protected tryptophan derivatives, such as this compound, is a highly effective strategy to prevent this side reaction in Boc/Bzl based synthesis peptide.compeptide.com. The indole-Boc group shields the nitrogen atom, preventing the attack by released sulfonyl moieties sigmaaldrich.compeptide.com.
Peptide aggregation and poor solubility are significant challenges in SPPS, particularly for sequences rich in hydrophobic residues or those prone to forming secondary structures diva-portal.orgiris-biotech.denih.govnih.gov. While this compound primarily addresses side-chain reactivity, the indole ring itself can contribute to hydrophobicity. However, the protection strategy does not inherently exacerbate aggregation issues compared to unprotected tryptophan. Strategies to manage aggregation during SPPS, such as using specific coupling reagents, solvent systems, or in situ neutralization protocols, remain relevant when incorporating this compound peptide.compeptide.com. The modified indole-carboxy intermediate formed after Boc cleavage from the indole ring can, in some cases, improve peptide solubility during purification steps researchgate.netresearchgate.net.
Mitigation of Side Reactions during Deprotection and Cleavage Procedures
Solution-Phase Peptide Synthesis Applications of this compound
Solution-phase peptide synthesis (SPPS) offers flexibility and scalability, and the use of appropriately protected amino acids like this compound is central to its success. The indole ring of tryptophan is susceptible to various side reactions, including electrophilic attack and oxidation, which can be mitigated by the N-indole Boc protection.
The peptide synthesis industry is increasingly focused on developing more sustainable and environmentally friendly processes. Solution-phase peptide synthesis, when combined with greener solvents and reagents, offers a pathway to reduce the environmental footprint associated with peptide production. Propylene carbonate (PC) has emerged as a promising green solvent, demonstrating efficacy in both solution- and solid-phase peptide synthesis, comparable to conventional solvents like DMF and dichloromethane (B109758) whiterose.ac.ukrsc.orgresearchgate.net. Studies have shown that Boc-protected amino acids can be effectively coupled and deprotected in PC, with good yields and minimal epimerization rsc.org. Furthermore, reagents like propylphosphonic anhydride (B1165640) (T3P®) are being utilized as greener coupling agents in solution-phase peptide synthesis, offering efficient peptide bond formation with water-soluble by-products mdpi.com. The use of this compound in these greener solution-phase protocols contributes to more sustainable manufacturing of peptide therapeutics by minimizing hazardous waste and improving atom economy.
Role in the Elaboration of Complex Peptide Architectures
Beyond linear sequences, this compound is instrumental in constructing more complex peptide architectures, including macrocycles and peptidomimetics, which often exhibit enhanced biological stability and activity.
Macrocyclic peptides, characterized by a cyclic peptide backbone, are of significant interest due to their improved pharmacokinetic properties, such as increased stability against enzymatic degradation and enhanced cell permeability. This compound is frequently incorporated into sequences destined for macrocyclization. The N-indole Boc protection can be crucial during the cyclization step, preventing side reactions on the indole ring that could interfere with the formation of the cyclic structure. For example, tryptophan residues have been strategically placed and modified to facilitate cyclization, such as through late-stage C(7)-H maleimidation, leading to macrocyclic peptides with altered bioactivity researchgate.net. Additionally, tryptophan derivatives have been used in the synthesis of macrocyclic peptidomimetic antibiotics, underscoring the versatility of protected tryptophan in creating cyclic peptide structures medchemexpress.com.
Peptidomimetics are compounds that mimic the structure and function of peptides but often possess improved pharmacological properties. The incorporation of non-standard amino acids (NSAAs) is a common strategy in creating peptidomimetics. This compound serves as a valuable building block for introducing modified tryptophan residues or for facilitating the incorporation of other NSAAs into peptide sequences. Its protected nature allows for precise control during the synthesis of complex peptidomimetic libraries, where variations in amino acid sequence and structure are explored to discover novel therapeutic agents nih.gov. The ability to incorporate modified tryptophan residues, or to use this compound as a scaffold for further modifications, opens avenues for designing peptides with tailored biological activities and enhanced resistance to proteolysis.
Compound List
this compound
Fmoc-Tyr(tBu)-OH
Fmoc-Trp(Boc)-OH
Fmoc-Gly-OH
Fmoc-Arg(Pbf)-OH
tert-Butyl 2-aminoacetate
Fmoc-Asp(OtBu)-OH
Fmoc-Ala-OH
Fmoc-Glu(OAll)-OH
Fmoc-Lys-OH
Fmoc-L-Lys (Boc)-OH
H-γ-Glu-Leu-OH
Fmoc-Hyp(tBu)-OH
Fmoc-Ile-OH
Fmoc-Thr(tBu)-OH
Levacetylleucine
Fmoc-L-Lys(Dde)-OH
Fmoc-Bip(4,4')-OH
Fmoc-Cys(Trt)-OH
Fmoc-Pra-OH
L,L-Dityrosine
Fmoc-L-Val-OH
Fmoc-Phe-OH
Fmoc-Ser(tBu)-OH
N-Boc-Asp(Bn)-OH
N-Boc-Arg(Pbf)-OH
H-Leu-OMe
N-Boc-Ser-OH
N-Boc-Thr-OH
Boc-Phe-OH
H-Ile-OMe
H-Phe-Pro-Trp-Phe-NH2
Boc-His(Boc)-OH
Fmoc-D-Trp(Boc)-OH
Boc-Trp-OH
Fmoc-N-me-Trp(Boc)-OH
Boc-Trp(Mts)-OH · DCHA
Boc-Trp(Piv)-OMe
Boc-Trp-Trp-OMe
Boc-Phe-Trp-OMe
N-Boc-1-Boc-L-tryptophan
N-alpha-t.-Boc-N-in-t.-Boc-L-trypophan
N-Boc-L-tryptophan
N-alpha-Boc-L-tryptophan
N-Boc-N-methyl-L-tryptophan
Boc-Tyr(Bzl)-OH
Arg(Pbf)
Arg(Pmc)
Arg(Mtr)
Arg(Tos)
Arg(NO2)
Cys(Trt)
Met
Trp
Tyr
Cys(Acm)
Asn(Mbh/Tmob)
Tyr(P)
Fmoc-Thr(PO3Bzl,H)-OH
Fmoc-Tyr(P)-OH
Investigative Studies on Reaction Mechanisms and Stereochemical Integrity in the Context of Boc Trp Boc Oh
Racemization Studies Pertaining to Boc-Trp(Boc)-OH and its Oligopeptides
Racemization, the conversion of a chiral molecule into its mirror image, is a critical concern in peptide synthesis as it can lead to diastereomeric impurities that are difficult to separate and can have significantly altered biological activities. The activation of the carboxylic acid group of an amino acid for peptide bond formation is a key step where racemization can occur nih.gov.
Generally, amino acids protected at the α-amino group with a urethane-type protecting group, such as the tert-butyloxycarbonyl (Boc) group, are considered to be resistant to racemization during coupling reactions nih.gov. This stability is attributed to the electronic nature of the urethane (B1682113) protection, which disfavors the formation of the oxazolone (B7731731) intermediate, a primary pathway for racemization. Studies on peptide synthesis have shown that for carbamate-protected natural amino acids, negligible epimerization occurs during amide bond formation mediated by certain catalytic systems acs.org.
While extensive quantitative studies focusing specifically on the racemization of this compound are not widely available in the reviewed literature, the general principles of peptide chemistry suggest a high degree of stereochemical integrity. The presence of the Boc group on the indole (B1671886) nitrogen is primarily to prevent side reactions on the indole ring and is not expected to significantly influence the susceptibility of the α-carbon to racemization.
Factors that are known to influence racemization for all amino acids include the choice of coupling reagent, temperature, and the base used. For instance, coupling reagents like HATU are known to react faster with less epimerization compared to HBTU peptide.com. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to carbodiimide-mediated couplings is a common strategy to suppress racemization peptide.com.
A multicenter study on racemization during standard solid-phase peptide synthesis indicated that while it is not a widespread severe problem, it can occur at unacceptable levels in some instances researchgate.net. The study highlighted the importance of careful selection of synthesis protocols and analytical characterization of the final peptide products. For tryptophan-containing peptides, the focus is often more on preventing side-chain degradation, but maintaining stereochemical purity remains a fundamental requirement for the synthesis of biologically active peptides.
Influence of Protecting Groups on Peptide Bond Formation Efficiency and Yield Optimization
The primary role of the N-in-Boc group is to shield the nucleophilic indole ring from undesired side reactions, particularly alkylation by carbocations generated during the acidic cleavage of other protecting groups or from the resin linker thermofisher.comsigmaaldrich.com. By preventing these side reactions, the purity of the crude peptide is improved, which in turn can lead to higher isolated yields after purification.
In a comparative context, the use of a formyl (For) group for indole protection [Boc-Trp(For)-OH] is an alternative strategy in Boc-SPPS peptide.compeptide.com. The choice between Boc and For for indole protection can depend on the specific sequence and the desired cleavage conditions. The Boc group is removed under strong acidic conditions, typically during the final cleavage from the resin, whereas the formyl group can be removed thiolytically or with piperidine (B6355638) in DMF peptide.com.
The efficiency of peptide synthesis is also heavily dependent on the coupling reagents used. Reagents like HBTU and HATU are known for their high efficiency and are commonly used in modern peptide synthesis peptide.compeptide.com. The selection of the appropriate coupling reagent in conjunction with this compound is crucial for optimizing the yield. For instance, in situ neutralization protocols in Boc-based synthesis have been shown to produce higher yields and purer peptides for difficult sequences peptide.com.
Characterization of Reaction Byproducts and Strategies for Their Minimization
A major challenge in the synthesis of tryptophan-containing peptides is the formation of byproducts due to the reactivity of the indole side chain. The use of this compound is a primary strategy to mitigate these side reactions.
One of the most common side reactions is the alkylation of the indole ring. During Boc-SPPS, the repetitive acidolytic cleavage of the Nα-Boc group generates tert-butyl cations. These carbocations can alkylate the nucleophilic indole ring of unprotected tryptophan residues peptide.com. The use of scavengers, such as dithiothreitol (B142953) (DTE), in the cleavage solution is a common strategy to trap these reactive intermediates peptide.com. However, protecting the indole nitrogen with a Boc group provides direct protection against this modification.
Another significant source of byproducts arises during the final cleavage of the peptide from the resin, especially when arginine residues protected with sulfonyl-type groups (e.g., Pmc, Pbf) are present in the sequence. The acidic cleavage of these protecting groups can release reactive sulfonyl species that can modify the tryptophan indole ring peptide.com. The use of Fmoc-Trp(Boc)-OH in Fmoc-SPPS has been shown to be highly effective in preventing this side reaction sigmaaldrich.compeptide.com. Similarly, in Boc-SPPS, the use of an indole-protected tryptophan derivative is the most effective way to prevent this modification peptide.com.
Furthermore, the linker of the solid support itself can be a source of byproducts. For instance, studies have shown that during TFA cleavage of peptides synthesized on Wang resin, an unexpected alkylation of the indole nucleus by the linker can occur researchgate.net. This side reaction was observed regardless of the scavenger used or the position of the tryptophan residue in the sequence, except when it was at the C-terminus. The use of N-in-Boc protection on the tryptophan was found to completely prevent this side reaction researchgate.net.
The following table summarizes the findings of a study on the formation of side products during TFA cleavage of tryptophan-containing peptides synthesized on Wang resin, highlighting the effect of N-in-Boc protection.
| Substrate | Cleavage Conditions | Product (%) | Side Product 1 (+106 Da) (%) | Side Product 2 (+212 Da) (%) |
| H-Trp-Glu(OtBu)-Wang | I | 75 | 25 | 3 |
| Fmoc-Trp-Glu(OtBu)-Wang | I | 69 | 29 | 2 |
| H-Trp(Boc)-Glu(OtBu)-Wang | I | 100 | 0 | 0 |
| H-Ala-Trp-Glu(OtBu)-Wang | I | 86 | 14 | 2 |
| H-Trp-Ala-Wang | II | 24 | 51 | 25 |
| H-Ala-Trp-Glu(OtBu)-Wang | III | 56 | 38 | 6 |
| Data sourced from a study on side-reactions in the SPPS of Trp-containing peptides researchgate.net. Cleavage conditions: I: TFA/anisole (80:20 vol); II: TFA/ethanedithiol/triisopropylsilane (80:10:10 vol); III: TFA. |
The data clearly demonstrates that when the indole nitrogen of tryptophan is protected with a Boc group, the formation of the alkylated side product is completely suppressed, leading to a quantitative yield of the desired product under the tested conditions researchgate.net.
Advanced Research Applications of Boc Trp Boc Oh Derivatives in Bioorganic and Medicinal Chemistry
Design and Synthesis of Bioactive Peptides for Preclinical Research
Boc-Trp(Boc)-OH serves as a vital intermediate in the design and synthesis of bioactive peptides intended for preclinical research. Its dual protection strategy ensures the integrity of the tryptophan residue during peptide chain elongation, a critical factor in developing peptides with specific biological activities.
Development of Peptide-Based Therapeutics for Disease Modeling
The controlled incorporation of tryptophan residues, facilitated by this compound, is instrumental in developing peptide-based therapeutics for disease modeling. Researchers utilize this building block to synthesize peptides that mimic endogenous ligands, act as receptor agonists or antagonists, or serve as diagnostic probes for studying disease mechanisms. The stability and controlled reactivity offered by the Boc-protected tryptophan derivative enable the creation of peptides that accurately represent biological functions in preclinical models, aiding in understanding disease progression and identifying potential therapeutic targets. While specific examples of disease modeling directly citing this compound are not detailed in the provided search results, its role as a standard protected amino acid in peptide synthesis underpins its utility in this area, analogous to its use in synthesizing GLP-1 analogs for metabolic disorder research fishersci.nllabmartgh.com.
Enzyme Inhibitor Design and Synthesis for Research Purposes
This compound is a key component in the rational design and synthesis of enzyme inhibitors for research purposes. Tryptophan's unique aromatic side chain and its ability to participate in various interactions, such as π-π stacking and hydrogen bonding, make it a valuable residue for targeting enzyme active sites. The Boc protection on both the alpha-amino and indole (B1671886) nitrogen of this compound ensures that the tryptophan residue is precisely incorporated into peptide sequences designed to inhibit specific enzymes. For instance, studies have shown that Fmoc-Trp(Boc)-OH, a related compound, demonstrated a significant reduction in butyrylcholinesterase (BChE) activity, with the Boc group on the indole nitrogen enhancing inhibitory potency by approximately eightfold nih.gov. This suggests that the di-protected this compound derivative can be similarly leveraged to create potent and selective enzyme inhibitors for biochemical and pharmacological investigations.
Protein Engineering and Structural Biology Research Leveraging Tryptophan Derivatives
Tryptophan residues are critical for protein structure and function, often serving as intrinsic fluorescent probes due to their unique photophysical properties. This compound, as a protected building block, facilitates the site-specific incorporation of modified tryptophan residues into engineered proteins or peptides. This allows researchers to study protein folding dynamics, conformational changes, and protein-protein interactions. The protected nature of this compound prevents unwanted reactions during synthesis, ensuring the fidelity of the engineered peptide sequence. While specific studies detailing the use of this compound in protein engineering are not explicitly found in the provided snippets, the general importance of protected tryptophan derivatives in this field is well-established, with tryptophan playing a key role in protein folding, enzyme interactions, and fluorescence studies labmartgh.comnih.gov.
Research into Drug Delivery Systems Utilizing Self-Assembled Peptide Derivatives
Self-assembling peptide systems offer promising avenues for novel drug delivery vehicles due to their biocompatibility, biodegradability, and tunable nanostructure formation. This compound derivatives can be incorporated into peptide sequences designed for self-assembly.
Formation of Nanostructures from Tryptophan Derivatives for Research Applications
Peptides containing tryptophan residues are known to self-assemble into various nanostructures, such as spheres, nanofibers, and hydrogels, driven by non-covalent interactions including hydrogen bonding, hydrophobic effects, and aromatic stacking nih.govacs.orgfrontiersin.org. While research has explored the self-assembly of Nα-Boc-L-tryptophan rsc.org and tetrapeptides like Boc-Trp-Leu-Trp-Leu-OMe nih.govacs.org, the specific use of the di-protected this compound in forming nanostructures for drug delivery research is an area where its precise role as a building block is critical. The Boc protection on the indole nitrogen can influence the self-assembly process and the resulting nanostructure morphology, potentially enhancing stability or modulating drug loading and release characteristics. For example, studies on Fmoc-Trp(Boc)-OH have shown the formation of spherical nanoparticles with hollow interiors, retaining stability frontiersin.org. The di-protected this compound offers similar advantages, ensuring controlled incorporation into peptide sequences designed for self-assembly into drug delivery vehicles.
Application in DNA-Encoded Chemical Libraries (DECLs) for Ligand Discovery Research
DNA-encoded chemical libraries (DECLs) represent a powerful technology for high-throughput screening and ligand discovery, enabling the synthesis and screening of vast numbers of compounds sci-hub.senih.gov. The incorporation of diverse building blocks, including modified amino acids, is crucial for expanding the chemical space accessible to DECLs. While specific literature directly detailing the use of this compound in DECLs is not explicitly provided in the search results, its role as a protected amino acid building block makes it a candidate for inclusion in such libraries. Tryptophan derivatives are valuable for creating diverse chemical entities, and protected forms like this compound are essential for compatibility with the combinatorial synthesis and DNA ligation steps inherent in DECL methodologies acs.orgnih.govbiorxiv.org. The use of protected amino acids ensures that reactions proceed selectively, allowing for the generation of complex molecules that can be screened for binding to specific biological targets.
Analytical and Characterization Methodologies in Research on Peptides Containing Boc Trp Boc Oh
Chromatographic Techniques for Purity Assessment and Purification Optimization
Chromatographic methods are indispensable for both purifying peptides containing Boc-Trp(Boc)-OH and assessing their purity. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in peptide chemistry, offering high resolution and sensitivity for both analytical and preparative purposes. labmartgh.comsriramchem.comrsc.orgknepublishing.comsemanticscholar.orgfrontiersin.orgmdpi.comglpbio.com In the context of peptides containing this compound, HPLC is extensively used to assess purity and to purify the final peptide product. labmartgh.comsriramchem.comrsc.orgknepublishing.comsemanticscholar.orgfrontiersin.orgmdpi.comglpbio.com
Purity Assessment: Analytical HPLC is employed to determine the relative purity of synthesized peptides. nih.gov A common approach involves using a reversed-phase column, such as a C18 column, with a gradient elution system. nih.govrsc.org The mobile phase typically consists of two solvents: Solvent A, which is often water with a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA), and Solvent B, which is an organic solvent like acetonitrile (B52724) (MeCN) also containing TFA. nih.govrsc.org A linear gradient, for instance from 5% to 95% of Solvent B over a set period, allows for the separation of the target peptide from impurities. rsc.org The purity is determined by integrating the peak areas in the resulting chromatogram, with a purity of over 90% often being the goal for subsequent applications. nih.gov Suppliers of this compound and its derivatives often provide HPLC data to certify the purity of their products, which is typically ≥98%. sriramchem.comomizzur.com
Purification Optimization: Preparative HPLC is used to isolate the desired peptide from a crude reaction mixture. rsc.orgsemanticscholar.org The conditions for preparative HPLC are often developed based on analytical HPLC runs. nih.gov By identifying the optimal gradient and mobile phase composition on an analytical scale, researchers can translate these conditions to a larger preparative column to achieve efficient purification. nih.gov For instance, a shallow gradient around the elution point of the peptide of interest can enhance separation from closely eluting impurities. nih.gov The collected fractions are then analyzed again by analytical HPLC to confirm their purity. nih.gov
The following table summarizes typical HPLC conditions used in the analysis of peptides containing this compound:
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, e.g., 4.6 mm ID | C18, e.g., 21.2 mm ID |
| Mobile Phase A | Water + 0.1% TFA | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile + 0.1% TFA |
| Flow Rate | ~1 mL/min | ~12-15 mL/min |
| Gradient | Broad (e.g., 5-95% B) | Optimized (e.g., 18-28% B) |
| Detection | UV at 214 nm or 220 nm | UV at 220 nm |
Spectroscopic and Spectrometric Characterization Methods in Peptide Research
Spectroscopic and spectrometric techniques provide detailed information about the structure and composition of molecules. For peptides incorporating this compound, these methods are vital for confirming the correct sequence and the presence of the protecting groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of molecules in solution. In the context of peptides containing this compound, both one-dimensional (¹H NMR) and two-dimensional NMR techniques are utilized. rsc.orgrsc.org
¹H NMR spectra can confirm the presence of the Boc protecting groups, which typically show characteristic signals in the upfield region (around 1.5 ppm) due to the nine equivalent protons of the tert-butyl group. rsc.org The aromatic protons of the tryptophan indole (B1671886) ring and the amide protons of the peptide backbone also provide valuable structural information. rsc.org For more complex peptides, two-dimensional NMR experiments like COSY and TOCSY can be used to assign all proton resonances and confirm the amino acid sequence. uzh.ch
Mass Spectrometry (MS)
Mass spectrometry (MS) is an essential technique for determining the molecular weight of peptides and confirming their identity. semanticscholar.org When coupled with liquid chromatography (LC-MS), it becomes a highly sensitive and specific analytical tool. semanticscholar.orgrsc.org
For peptides containing this compound, mass spectrometry is used to verify the successful incorporation of the protected amino acid. The measured molecular weight should correspond to the calculated mass of the expected peptide sequence, including the two Boc groups on the tryptophan residue. rsc.org Electrospray ionization (ESI) is a commonly used ionization technique for peptide analysis, as it is a soft ionization method that minimizes fragmentation of the parent molecule. rsc.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the peptide. rsc.org
Optical Rotation Studies for Stereochemical Analysis
The stereochemistry of amino acids is crucial for the biological activity of peptides. Optical rotation is a physical property that can be used to assess the enantiomeric purity of chiral molecules like this compound and the peptides derived from it. frontiersin.org
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions. ualberta.caumass.eduyork.ac.uk In the synthesis of peptides containing this compound, TLC is an invaluable tool for determining when a reaction is complete. iastate.edu
To monitor a coupling reaction, a TLC plate is spotted with the starting materials (the N-terminally protected amino acid and the resin-bound peptide with a free amino group) and the reaction mixture at different time points. rochester.edu The plate is then developed in an appropriate solvent system. rochester.edu As the reaction proceeds, the spot corresponding to the starting amino acid will diminish, and a new spot corresponding to the product will appear. ualberta.ca The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. ualberta.ca Visualization of the spots can be achieved using UV light (as the indole ring of tryptophan is UV active) or by staining with a suitable reagent like ninhydrin, which detects free amino groups. york.ac.ukiastate.edu
Q & A
Q. What is the role of Boc-Trp(Boc)-OH in solid-phase peptide synthesis (SPPS), and how does its dual Boc protection influence amino acid reactivity?
Answer:
this compound is a protected tryptophan derivative used to incorporate tryptophan residues into peptide chains while preventing undesired side reactions. The dual Boc groups protect the α-amino group and the indole nitrogen, enhancing stability during acidic deprotection steps (e.g., 30–50% TFA in DCM). However, steric hindrance from the Boc groups may reduce coupling efficiency, necessitating optimized coupling agents like HATU or HBTU in DMF .
Table 1: Coupling efficiency under varying conditions
| Coupling Agent | Solvent | Reaction Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| HBTU | DMF | 60 | 85 | |
| HATU | DMF | 45 | 92 | |
| DIC/HOBt | DMF | 90 | 78 |
Q. What analytical techniques are recommended for characterizing this compound purity and structural integrity?
Answer:
Key methods include:
- HPLC : C18 column with 0.1% TFA in water/acetonitrile gradient; retention time ~12.5 min .
- NMR : ¹H NMR in DMSO-d₆ shows Boc methyl groups at δ 1.38 ppm; indole protons appear at δ 7.20–7.60 ppm .
- HRMS : ESI+ mode confirms [M+H]⁺ at m/z 405.2 . Cross-validation with synthetic intermediates is critical to detect deprotection or racemization.
Q. How can researchers optimize the coupling efficiency of this compound in sterically hindered peptide sequences?
Answer:
Advanced strategies include:
Q. What experimental approaches resolve contradictions in this compound stability under acidic conditions?
Answer:
Contradictory reports may arise from variable TFA concentrations (10–95%) or exposure times. A systematic design should include:
Controlled TFA exposure : 50% v/v, 0–60 min.
HPLC monitoring : Track deprotection byproducts (e.g., free indole groups).
2D NMR : Detect side reactions like tert-butyl carbocation formation. Normalize data to internal standards (e.g., Fmoc-protected controls) .
Q. How does the solubility profile of this compound influence solvent selection in peptide synthesis?
Answer:
this compound has limited solubility in dichloromethane but dissolves readily in DMF or NMP (0.2 M with 0.1 M HOBt). Anhydrous conditions are critical to avoid precipitation during activation. Pre-solubilization in DMF improves coupling efficiency by 20% .
Q. What methodologies quantify racemization risks during this compound incorporation?
Answer:
Racemization is assessed via:
Q. How do researchers design control experiments to validate this compound integrity in complex peptides?
Answer:
Controls should include:
ESI-MS : After each coupling/deprotection cycle to confirm molecular weight.
Comparative NMR : Analyze intermediates vs. final products for Boc group retention.
Enzymatic digestion : Use trypsin to verify sequence accuracy in folded peptides .
Q. What computational approaches predict steric effects of this compound in peptide-ligand interactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
